Cas no 3853-80-3 ((+/-)-2-ACETOXYPROPIONIC ACID)
(+/-)-2-ACETOXYPROPIONIC ACID structure
Product Name:(+/-)-2-ACETOXYPROPIONIC ACID
Numero CAS:3853-80-3
MF:C5H8O4
MW:132.114622116089
CID:296627
PubChem ID:79041
Update Time:2025-04-19
(+/-)-2-ACETOXYPROPIONIC ACID Proprietà chimiche e fisiche
Nomi e identificatori
-
- (+/-)-2-ACETOXYPROPIONIC ACID
- NSC 402126
- 2-acetyloxypropanoic acid
- 535-17-1
- alpha-acetolactate
- .alpha.-Acetoxypropionic acid
- NSC402126
- 2-acetoxy propionic acid
- Acetolactate
- DTXSID701313512
- NSC-402126
- (2R)-2-acetyloxypropanoic acid; Propanoic acid, 2-(acetyloxy)-, (2R)-; (R)-2-acetoxypropanoic acid; (R)-(+)-2-Acetoxypropionic Acid
- Lactic acid, acetate
- ( inverted exclamation markA)-2-Acetoxypropionic acid
- O-Acetyllactic acid
- Propanoic acid, 2-(acetyloxy)
- FT-0605202
- (s)-2-acetoxypropanoic acid; (-)-O-Acetyl-L-lactic aicd; (-)-O-Acetyl-L-lactic Acid
- SCHEMBL140867
- 2-Acetoxypropionic acid
- AKOS006222560
- AI3-03136
- MFCD00674491
- SY050740
- BS-32529
- SB44729
- 2-acetoxy-propionic acid
- D88540
- 2-(acetyloxy)propanoic acid
- PROPANOIC ACID,2-(ACETYLOXY)-
- CS-0204661
- 2-AcetoxypropionicAcid
- 3853-80-3
- (+/-)-2-Acetoxypropionic acid, >=97.0% (GC)
- 9QA2F3GU47
- (+/-)-a-Acetoxypropionic acid
- UNII-9QA2F3GU47
- 2-Acetoxypropanoic acid
- alpha-Acetoxypropionic acid
- Propanoic acid, 2-(acetyloxy)-
- 2-Acetoxypropanoicacid
-
- Inchi: 1S/C5H8O4/c1-3(5(7)8)9-4(2)6/h3H,1-2H3,(H,7,8)
- Chiave InChI: WTLNOANVTIKPEE-UHFFFAOYSA-N
- Sorrisi: O(C(C)=O)C(C(=O)O)C
Proprietà calcolate
- Massa esatta: 132.04225873g/mol
- Massa monoisotopica: 132.04225873g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 9
- Conta legami ruotabili: 3
- Complessità: 129
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.1
- Superficie polare topologica: 63.6Ų
Proprietà sperimentali
- Densità: 1.176 g/mL at 20 °C(lit.)
- Punto di ebollizione: 164.01°C (rough estimate)
- Indice di rifrazione: n20/D 1.423
(+/-)-2-ACETOXYPROPIONIC ACID Letteratura correlata
-
1. Asymmetric syntheses. Part 2. Reduction of ketones with chiral sodium borohydride-lactic acid derivative systemsGiorgio Bianchi,Fiorella Achilli,Anna Gamba,Dina Vercesi J. Chem. Soc. Perkin Trans. 1 1988 417
-
Rolf Beerthuis,Marta Granollers,D. Robert Brown,Horacio J. Salavagione,Gadi Rothenberg,N. Raveendran Shiju RSC Adv. 2015 5 4103
-
Rolf Beerthuis,Gadi Rothenberg,N. Raveendran Shiju Green Chem. 2015 17 1341
-
Rolf Beerthuis,Gadi Rothenberg,N. Raveendran Shiju Green Chem. 2015 17 1341
-
Shengqin Liu,Huan Feng,Teng Li,Yantao Wang,Nianxin Rong,Weiran Yang Green Chem. 2020 22 7468
3853-80-3 ((+/-)-2-ACETOXYPROPIONIC ACID) Prodotti correlati
- 95-96-5(DL-Lactide)
- 4511-42-6((3S,6S)-3,6-Dimethyl-1,4-dioxane-2,5-dione)
- 26780-50-7(Poly(D,L-lactide-co-glycolide), Resomer RG 858 S, Mw 190000-240000)
- 535-17-1(2-Acetoxypropanoic acid)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti